molecular formula C6H14ClNO2 B2707845 (1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride CAS No. 2219356-91-7

(1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride

Cat. No. B2707845
CAS RN: 2219356-91-7
M. Wt: 167.63
InChI Key: MTVBYMFCVMTYER-GNVLWMSISA-N
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Description

(1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. This compound is also known as Morpholin-2-ylethanol hydrochloride, and its chemical formula is C6H14ClNO2. The compound is a white crystalline powder that is highly soluble in water and ethanol.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Efficient Synthesis of NK(1) Receptor Antagonist Aprepitant : The compound plays a crucial role in an efficient stereoselective synthesis route for Aprepitant, an orally active NK(1) receptor antagonist. This synthesis involves a series of novel reactions, including a crystallization-induced asymmetric transformation and a unique, highly stereoselective one-pot process to yield the desired alpha-(fluorophenyl)morpholine derivative, demonstrating its utility in medicinal chemistry synthesis (Brands et al., 2003).

  • Conversion of Amino Alcohols into Morpholines : The compound is utilized in transforming 1,2-amino alcohols into morpholines using sulfinamides as protecting/activating groups. This high-yielding and efficient methodology showcases its importance in the formal synthesis of pharmaceuticals, such as the antidepressant drug (S,S)-reboxetine (Fritz et al., 2011).

Materials Science and Corrosion Inhibition

  • Synthesis of Cadmium(II) Schiff Base Complexes : The compound serves as a ligand in the synthesis of cadmium(II) Schiff base complexes, which exhibit corrosion inhibition properties on mild steel. This application bridges coordination inorganic chemistry with materials and corrosion engineering, showing the compound's versatility beyond pharmacological uses (Das et al., 2017).

Photophysical Characterization

  • Characterization of Polymorphs of Diacetylstilbene : In a study involving the synthesis of polymorphs using a novel triazene derivative of the compound, its photophysical properties were characterized, including absorption and emission spectra. This research highlights its application in the study of molecular structures and photophysical behavior (Pye et al., 2010).

Quantum Structure-Activity Relationship (QSAR) Analysis

  • Potential Antioxidants Design : The compound has been involved in QSAR analysis for designing new potential antioxidants. By evaluating the molecular structure parameters and their correlation with antioxidant activity, the research provides a theoretical basis for the de novo design of novel antioxidants (Drapak et al., 2019).

properties

IUPAC Name

(1S)-1-morpholin-2-ylethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-5(8)6-4-7-2-3-9-6;/h5-8H,2-4H2,1H3;1H/t5-,6?;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVBYMFCVMTYER-GNVLWMSISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CNCCO1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CNCCO1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride

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